Cas no 126589-95-5 (Specioside B)

Specioside B 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzoxocin-2-one,9-(b-D-glucopyranosyloxy)-5,6-dihydro-5-hydroxy-4-(4-hydroxyphenyl)-,(5S)-
- (3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one
- Specioside B
- AKOS040762361
- 126589-95-5
-
- インチ: 1S/C23H24O10/c24-10-18-20(28)21(29)22(30)23(33-18)31-14-6-3-12-7-16(26)15(9-19(27)32-17(12)8-14)11-1-4-13(25)5-2-11/h1-6,8-9,16,18,20-26,28-30H,7,10H2/b15-9-/t16-,18+,20+,21-,22+,23+/m0/s1
- InChIKey: BFKUDGRBSUJNLA-LRYVSMNUSA-N
- SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C([H])C2=C(C=1[H])OC(C([H])=C(C1C([H])=C([H])C(=C([H])C=1[H])O[H])[C@]([H])(C2([H])[H])O[H])=O |t:37|
計算された属性
- 精确分子量: 460.13694696 g/mol
- 同位素质量: 460.13694696 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 氢键受体数量: 10
- 重原子数量: 33
- 回転可能化学結合数: 4
- 複雑さ: 705
- 共价键单元数量: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- 分子量: 460.4
- XLogP3: -0.4
- トポロジー分子極性表面積: 166
じっけんとくせい
- 密度みつど: 1.548
- Boiling Point: 783.4°C at 760 mmHg
- フラッシュポイント: 272.8°C
- Refractive Index: 1.682
Specioside B Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5043-5mg |
Specioside B |
126589-95-5 | 5mg |
¥ 4850 | 2024-07-19 | ||
ChemFaces | CFN95165-5mg |
Specioside B |
126589-95-5 | >=98% | 5mg |
$368 | 2021-07-22 | |
ChemFaces | CFN95165-5mg |
Specioside B |
126589-95-5 | >=98% | 5mg |
$368 | 2023-09-19 | |
TargetMol Chemicals | TN5043-5 mg |
Specioside B |
126589-95-5 | 98% | 5mg |
¥ 4,850 | 2023-07-10 | |
TargetMol Chemicals | TN5043-1 ml * 10 mm |
Specioside B |
126589-95-5 | 1 ml * 10 mm |
¥ 4950 | 2024-07-19 | ||
TargetMol Chemicals | TN5043-1 mL * 10 mM (in DMSO) |
Specioside B |
126589-95-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4950 | 2023-09-15 |
Specioside B 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
Specioside Bに関する追加情報
Comprehensive Analysis of Specioside B (CAS No. 126589-95-5): Properties, Applications, and Research Insights
Specioside B (CAS No. 126589-95-5) is a bioactive natural compound gaining significant attention in pharmaceutical and nutraceutical research. As a glycoside derivative, it exhibits unique structural and functional properties, making it a subject of interest for its potential therapeutic benefits. Researchers are increasingly focusing on its anti-inflammatory, antioxidant, and neuroprotective effects, aligning with current trends in natural product drug discovery and holistic health solutions.
The molecular structure of Specioside B features a sugar moiety attached to an aglycone, which contributes to its solubility and bioavailability. This characteristic is critical for its absorption in the human body, a topic frequently searched by professionals in pharmacokinetics and drug formulation. Studies suggest that Specioside B may modulate cellular pathways involved in oxidative stress, a key factor in aging and chronic diseases—a hot topic in anti-aging research and preventive medicine.
In recent years, the demand for plant-derived bioactive compounds like Specioside B has surged, driven by consumer preferences for natural alternatives to synthetic drugs. This aligns with the growing popularity of functional foods and adaptogenic herbs, as evidenced by search trends on platforms like Google Scholar and PubMed. The compound’s potential role in metabolic health and immune support further elevates its relevance in post-pandemic wellness discussions.
From a technical perspective, Specioside B (CAS No. 126589-95-5) is often isolated from botanical sources using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. These methods ensure high purity, a critical factor for researchers investigating its structure-activity relationships. Analytical data on its stability under various pH and temperature conditions are also frequently queried in pharmaceutical development forums.
The commercial potential of Specioside B is underscored by patents filed for its use in cosmeceuticals and dietary supplements. Its purported skin-brightening and collagen-stimulating effects resonate with the booming clean beauty movement. Meanwhile, its inclusion in gut-brain axis research reflects broader scientific interest in microbiome-modulating compounds—a trending topic in integrative medicine.
Ongoing clinical trials are exploring Specioside B’s efficacy in managing low-grade inflammation, a condition linked to numerous lifestyle diseases. This positions the compound at the intersection of nutritional science and chronic disease management, addressing frequently searched health concerns like “natural ways to reduce inflammation.” Its mechanism of action—particularly its interaction with NF-κB signaling pathways—is a subject of intense study in molecular biology circles.
Quality control remains paramount for Specioside B applications. Standardization protocols using marker compounds and spectroscopic fingerprinting are essential topics in herbal pharmacopoeias. The compound’s shelf-life optimization and delivery systems (e.g., nanoemulsions) are also widely discussed in pharmaceutical technology publications, reflecting industry needs.
In conclusion, Specioside B (CAS No. 126589-95-5) represents a promising candidate in the expanding universe of bioactive phytochemicals. Its multidisciplinary applications—from cosmetic formulations to adjuvant therapies—cater to contemporary demands for evidence-based natural products. As research continues to unravel its full potential, this compound is poised to remain a focal point in translational phytochemistry and personalized nutrition innovations.
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